molecular formula C5H3FO4S2 B6604839 5-(fluorosulfonyl)thiophene-2-carboxylicacid CAS No. 2137714-28-2

5-(fluorosulfonyl)thiophene-2-carboxylicacid

Cat. No.: B6604839
CAS No.: 2137714-28-2
M. Wt: 210.2 g/mol
InChI Key: LKLIIAGYSBAJOB-UHFFFAOYSA-N
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Description

5-(fluorosulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H3FO4S2 and a molecular weight of 210.2033 . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features both a fluorosulfonyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(fluorosulfonyl)thiophene-2-carboxylic acid, can be achieved through various methods. One common approach involves the use of fluorosulfonyl radicals, which provide a concise and efficient route for producing sulfonyl fluorides . Another method involves the reaction of substituted buta-1-enes with potassium sulfide, enabling an atom-economical and transition-metal-free synthesis of thiophenes .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using readily available starting materials and catalysts. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are typical methods used to produce thiophene derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-(fluorosulfonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the fluorosulfonyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include elemental sulfur, potassium sulfide, and various catalysts such as palladium complexes . Reaction conditions often involve the use of solvents like methanol and dimethyl sulfoxide, as well as specific temperatures and pressures to optimize yields .

Major Products

The major products formed from these reactions include various substituted thiophenes, sulfonyl fluorides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(fluorosulfonyl)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(fluorosulfonyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(fluorosulfonyl)thiophene-2-carboxylic acid include other thiophene derivatives such as:

Uniqueness

What sets 5-(fluorosulfonyl)thiophene-2-carboxylic acid apart from other similar compounds is its unique combination of a fluorosulfonyl group and a carboxylic acid group.

Properties

IUPAC Name

5-fluorosulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLIIAGYSBAJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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